molecular formula C13H12N2O B2630398 N-(1-Cyano-2-phenylethyl)but-2-ynamide CAS No. 2411240-63-4

N-(1-Cyano-2-phenylethyl)but-2-ynamide

Cat. No. B2630398
CAS RN: 2411240-63-4
M. Wt: 212.252
InChI Key: NCROFSMLCPKSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-Cyano-2-phenylethyl)but-2-ynamide” is a chemical compound with the molecular formula C13H12N2O. It is intended for research use only and is not for human or veterinary use. It has been used in the growth and characterization of new organic nonlinear optical crystals .


Synthesis Analysis

While specific synthesis methods for “N-(1-Cyano-2-phenylethyl)but-2-ynamide” were not found, ynamides in general have been synthesized using a variety of methods. A flexible, modular ynamide synthesis has been reported that uses trichloroethene as an inexpensive two carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, importantly including acyclic carbamates, hindered amides, and aryl amides .


Molecular Structure Analysis

The molecular structure of “N-(1-Cyano-2-phenylethyl)but-2-ynamide” consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is 212.252.


Chemical Reactions Analysis

Ynamides have been found to be versatile reagents for organic synthesis, and have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . They have been used in a variety of chemo-, regio- and stereoselective carbon–carbon and carbon–heteroatom bond forming reactions .

Mechanism of Action

The reaction mechanism for ynamide-mediated amide bond formation from carboxylic acids and amines has been studied in detail for ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine .

Future Directions

The future directions of “N-(1-Cyano-2-phenylethyl)but-2-ynamide” and ynamides in general are promising. They have become invaluable starting materials for the construction of multifunctional compounds and challenging architectures that would be difficult to prepare otherwise . The development of intriguing asymmetric reaction strategies during the last decade has significantly enriched the toolbox of synthetic chemists .

properties

IUPAC Name

N-(1-cyano-2-phenylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-6-13(16)15-12(10-14)9-11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCROFSMLCPKSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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